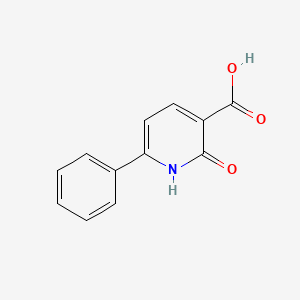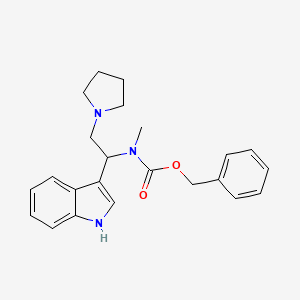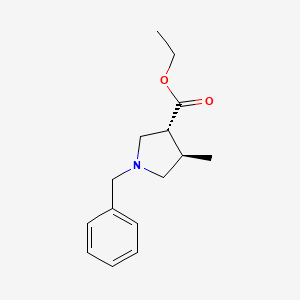
trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate
Übersicht
Beschreibung
“trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate” is a chemical compound with the CAS Number: 261896-27-9 . It has a molecular weight of 247.34 . The IUPAC name for this compound is ethyl (3R,4R)-1-benzyl-4-methyl-3-pyrrolidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21NO2/c1-3-18-15(17)14-11-16(9-12(14)2)10-13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3/t12-,14-/m0/s1 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a boiling point of 302.2±35.0C at 760 mmHg . It is stored in a sealed, dry environment at 2-8C . The physical form of this compound is liquid .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis Applications The asymmetric synthesis of pyrrolidine derivatives, including those similar to trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate, has significant applications in organic chemistry and pharmaceutical development. For instance, the diastereoselective conjugate addition of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide to synthesize cis- and trans-4-aminopyrrolidine carboxylic acids showcases the potential of these methods in creating stereoisomerically pure compounds. Such processes are vital for the development of pharmaceuticals where the stereochemistry of the drug molecule can significantly impact its efficacy and safety (Bunnage et al., 2004).
Polymerization and Material Science The structural manipulation of benzofulvene derivatives related to trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate has revealed their capacity for spontaneous thermoreversible polymerization. This characteristic is instrumental in the modulation of polymer properties, such as π-stacking, solubility in organic solvents, and the formation of nanostructured macromolecular aggregates. Such polymers have potential applications in material science, including the development of smart materials and nanotechnology (Cappelli et al., 2007).
Enzymatic Resolution in Drug Synthesis The kinetic resolution of ethyl 1,4-benzodioxan-2-carboxylate, a compound structurally related to trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate, through lipase-catalyzed transesterification highlights the utility of enzymatic methods in pharmaceutical synthesis. Such approaches enable the selective production of enantiomerically pure compounds, which is crucial for the synthesis of drugs with targeted biological activities (Kasture et al., 2005).
Catalytic Complex Formation for Synthesis The formation of Pd(II) and Pt(II) complexes with ferrocene-based P,S-donor amidophosphine ligands demonstrates the role of trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate related compounds in catalyzing reactions. These complexes, through their ability to act as flexible cis- or trans-P,S-chelate donors, are essential for the synthesis of various organic compounds, highlighting their significance in catalytic chemistry (Tauchman et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-18-15(17)14-11-16(9-12(14)2)10-13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3/t12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZPWQCQDBQIJJ-JSGCOSHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(C[C@@H]1C)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680058 | |
| Record name | Ethyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate | |
CAS RN |
473914-76-0 | |
| Record name | Ethyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

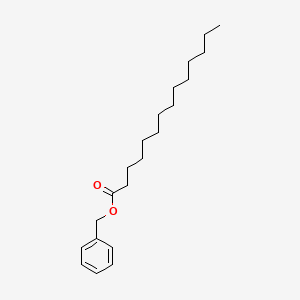

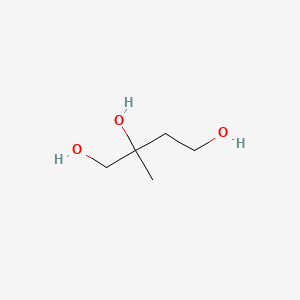

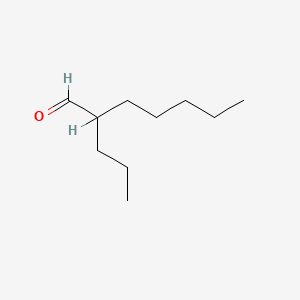
![3-[[4-[(2,4-Dinitrophenyl)azo]phenyl](2-hydroxyethyl)amino]propiononitrile](/img/structure/B1597999.png)
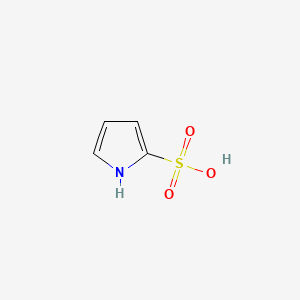
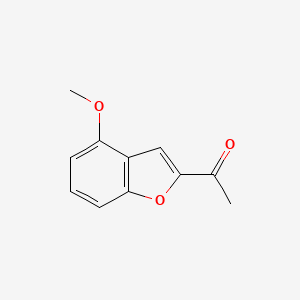

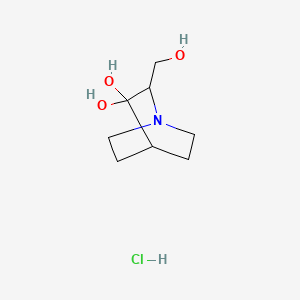
![2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1598007.png)
